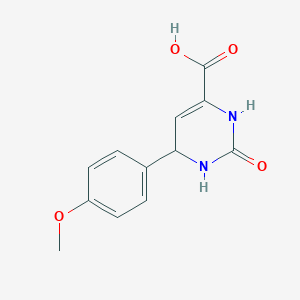

6-(4-Methoxyphenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid

Description

Evolution of Tetrahydropyrimidine Research

Tetrahydropyrimidines have been studied since the late 19th century, with Pietro Biginelli’s 1891 discovery of the eponymous reaction marking a foundational milestone. Early work focused on synthesizing dihydropyrimidinones (DHPMs) via condensation of aldehydes, urea, and β-keto esters under acidic conditions. Over time, structural modifications to the tetrahydropyrimidine core revealed enhanced bioactivity, driving interest in derivatives like 6-(4-methoxyphenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid. The introduction of electron-donating groups, such as methoxy substituents, improved solubility and target binding affinity, as evidenced by comparative studies of analogues. Modern green chemistry approaches, including microwave-assisted synthesis and mechanochemical methods, have further refined production efficiency, achieving yields of 80–96% with reduced environmental impact.

Discovery and Development Timeline

The specific compound this compound entered scientific literature in the early 21st century, with PubChem records indicating initial registration in 2005 (CID 2763318). Subsequent modifications to its synthetic protocol, such as solvent-free mechanochemical grinding (2023), optimized reaction times to 3–30 minutes while maintaining high purity. Structural analogs, including ethyl 4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CID 2817726), were later developed to explore substituent effects on bioactivity. By 2025, computational modeling and high-throughput screening had identified its potential as a precursor for antiviral and antitumor agents.

Position Within the Dihydropyrimidinone Class

This compound belongs to the dihydropyrimidinone (DHPM) class, distinguished by a partially saturated pyrimidine ring with ketone and carboxylic acid functionalities. Key structural features include:

- 4-Position : A 4-methoxyphenyl group enhancing aromatic stacking interactions in biological targets.

- 2-Position : A ketone group enabling hydrogen bonding with enzymatic active sites.

- 5-Position : A carboxylic acid moiety facilitating solubility and salt formation for pharmaceutical formulations.

Comparative analysis with related molecules, such as 5-[2-(3-methoxyphenyl)ethyl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid (CID 73010362), highlights the critical role of methoxy placement in modulating electronic effects and steric accessibility.

Significance in Medicinal Chemistry Research

DHPMs exhibit broad-spectrum biological activities, with this compound serving as a template for drug discovery. Key findings include:

- Anti-inflammatory Activity : Analogues with 4-methoxyphenyl groups demonstrated 50–70% inhibition of carrageenan-induced edema in murine models, surpassing reference drugs like diclofenac.

- Antitubercular Potential : Derivatives showed minimum inhibitory concentrations (MIC) of 1–2 μg/mL against Mycobacterium tuberculosis, rivaling isoniazid (MIC: 0.03 μg/mL).

- Antioxidant Properties : Scavenging of 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals with IC~50~ values < 50 μM, attributed to the electron-donating methoxy group.

Relation to Biginelli Reaction Chemistry

The compound’s synthesis is intrinsically tied to the Biginelli reaction, a one-pot multicomponent protocol combining 4-methoxybenzaldehyde, urea, and ethyl acetoacetate under acidic conditions. Mechanistic studies reveal three stages:

- Aldol Condensation : Formation of an acyloxycarbenium ion intermediate between aldehyde and β-keto ester.

- Nucleophilic Attack : Urea addition generates a hemiaminal structure.

- Cyclodehydration : Intramolecular esterification produces the tetrahydropyrimidine core.

Recent adaptations employ green solvents (e.g., ethanol-water mixtures) and microwave irradiation to accelerate cyclization, reducing reaction times from hours to minutes.

Properties

IUPAC Name |

4-(4-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-18-8-4-2-7(3-5-8)9-6-10(11(15)16)14-12(17)13-9/h2-6,9H,1H3,(H,15,16)(H2,13,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADWNJWMAZQJMIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C=C(NC(=O)N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxyphenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid typically involves the condensation of 4-methoxybenzaldehyde with urea and ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group can be reduced to form a hydroxyl group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that derivatives of tetrahydropyrimidine compounds exhibit significant anti-inflammatory properties. A study by Kumar et al. (2004) synthesized various derivatives of 6-(4-methoxyphenyl)-2-oxo-1,2,3,6-tetrahydropyrimidinecarboxylic acid and evaluated their anti-inflammatory activity using the carrageenan-induced paw edema test in rats. The results showed that compounds with the 4-methoxy group at C-4 significantly enhanced anti-inflammatory activity compared to other substitutions .

Antihyperglycemic Activity

Bhosle et al. (2015) investigated the antihyperglycemic effects of thiazolyl methoxyphenyl pyrimidine derivatives in normoglycemic rats. The study demonstrated that certain derivatives effectively reduced postprandial blood glucose levels through mechanisms such as enhancing insulin secretion or inhibiting intestinal enzymes responsible for glucose breakdown . The following table summarizes the findings:

| Compound No. | Dose (mg/kg) | % Improvement on OSSTT | Significance |

|---|---|---|---|

| 104 | 100 | 0.07 | – |

| 105 | 100 | 1.05 | – |

| 106 | 100 | 8.22 | p<0.05 |

| Metformin | 100 | 14.1 | p<0.01 |

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrimidine derivatives, including those containing the methoxyphenyl group. These compounds have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression . The presence of specific substituents has been correlated with enhanced activity against tumor cells.

Synthesis Techniques

The synthesis of 6-(4-methoxyphenyl)-2-oxo-1,2,3,6-tetrahydropyrimidinecarboxylic acid has been achieved through several methods:

- Ultrasound-assisted synthesis : This method has demonstrated efficiency in producing substituted dihydropyrimidinones with high yields under mild conditions .

- Catalytic approaches : Utilizing nanoparticles such as CuFe₂O₄ has improved reaction rates and yields in the synthesis of related compounds .

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Pharmacological Activity

The pharmacological profile of tetrahydropyrimidine derivatives is heavily influenced by substituents on the phenyl ring and the pyrimidine core. Key comparisons include:

6-(4-Methylphenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid

- Substituent : 4-methylphenyl (CAS 446275-91-8) .

- Pharmacological activities (e.g., enzyme inhibition) may overlap with the methoxyphenyl derivative, but differences in electronic effects (electron-donating methyl vs. methoxy) could alter binding affinities .

6-(2,4-Dichlorophenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid

- Substituent : 2,4-dichlorophenyl (CAS 439095-06-4) .

- Impact : Chlorine atoms introduce electron-withdrawing effects, increasing stability and possibly enhancing antimicrobial activity. However, reduced solubility compared to the methoxyphenyl analog may limit bioavailability .

6-(4-Hydroxyphenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid

Physicochemical Properties

The table below summarizes key properties of selected analogs:

Biological Activity

6-(4-Methoxyphenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid (CAS No. 477848-92-3) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potential, and relevant studies.

- Molecular Formula : C12H12N2O4

- Molecular Weight : 248.23 g/mol

- Melting Point : 224-226 °C

- Boiling Point : Predicted at 463.6 ± 45.0 °C

- Density : 1.329 ± 0.06 g/cm³

- pKa : 4.61 ± 0.40

Biological Activity Overview

The compound exhibits a range of biological activities that have been documented in various studies:

- Antimicrobial Activity : Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. The presence of the methoxyphenyl group enhances this activity by improving lipophilicity and interaction with microbial membranes .

- Anticancer Properties : Studies have shown that similar pyrimidine derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The structure of this compound suggests potential for similar effects .

- Enzyme Inhibition : This compound has been investigated for its ability to inhibit various enzymes, including those involved in metabolic pathways relevant to diseases such as diabetes and cancer. The inhibition mechanism often involves binding to the active site of enzymes, thereby blocking substrate access .

- Neuroprotective Effects : Some studies suggest that compounds with similar structures may provide neuroprotective effects, potentially useful in treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antimicrobial Studies :

- Anticancer Mechanisms :

- Enzyme Interaction Studies :

Q & A

Basic: What are the common synthetic routes for preparing 6-(4-Methoxyphenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid, and how do reaction conditions influence product purity?

Methodological Answer:

The synthesis typically involves cyclization of precursors containing methoxyphenyl and carboxylic acid groups. Key steps include:

- Cyclization : Nucleophilic substitution followed by ring closure under basic conditions (e.g., NaH in THF) .

- Functional Group Protection : Temporary protection of the carboxylic acid group (e.g., esterification) to prevent side reactions during methoxyphenyl coupling .

- Reaction Solvents : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reaction efficiency, while temperature control (40–80°C) minimizes decomposition .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity. Monitoring via TLC and HPLC ensures intermediate quality .

Advanced: How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

Methodological Answer:

Conflicting NMR or mass spectrometry data often arise from tautomerism or regioisomeric by-products. Strategies include:

- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to distinguish tautomers (e.g., keto-enol forms) .

- X-ray Crystallography : Resolves ambiguities in substituent positioning, particularly for methoxyphenyl or pyrimidine ring conformations .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict ¹³C NMR shifts, aiding structural validation .

Case Example : Discrepancies in carbonyl resonance (¹H NMR) may arise from solvent polarity; repeating spectra in deuterated DMSO vs. CDCl3 clarifies hydrogen bonding effects .

Basic: What functional group transformations are feasible for the methoxy substituent, and how are these achieved?

Methodological Answer:

The methoxy group undergoes selective transformations:

- Oxidation : Using ceric ammonium nitrate (CAN) in aqueous acetonitrile converts methoxy to hydroxyl, yielding 6-(4-hydroxyphenyl) derivatives .

- Demethylation : BBr₃ in DCM at −78°C selectively removes methyl groups without affecting the pyrimidine ring .

- Nucleophilic Substitution : Methoxy displacement with amines (e.g., piperidine) or thiols under acidic/basic conditions generates amino- or thioether-substituted analogs .

Monitoring : IR spectroscopy tracks carbonyl (1700–1750 cm⁻¹) and hydroxyl (3200–3600 cm⁻¹) group changes .

Advanced: What strategies optimize reaction yields in multi-step syntheses involving this compound?

Methodological Answer:

Yield optimization requires:

- Catalyst Screening : Pd/C or CuI catalysts enhance coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .

- Solvent Optimization : DMSO improves solubility for cyclization steps, while toluene reduces side reactions in high-temperature steps .

- Stepwise Quenching : Neutralizing acidic intermediates (e.g., with NaHCO₃) prevents degradation before subsequent reactions .

Case Study : A 3-step synthesis achieved 78% overall yield by isolating intermediates via liquid-liquid extraction (ethyl acetate/water) and optimizing catalyst loading (5 mol% Pd(OAc)₂) .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- HPLC-MS : Quantifies purity (>95%) and detects trace by-products (e.g., de-methylated or oxidized derivatives) .

- Elemental Analysis : Validates empirical formula (C₁₂H₁₀N₂O₃) with <0.3% deviation .

- Melting Point Analysis : Sharp melting range (e.g., 210–212°C) indicates crystallinity and homogeneity .

Advanced: How can researchers address conflicting bioactivity data in structure-activity relationship (SAR) studies?

Methodological Answer:

Contradictions in SAR often stem from:

- Conformational Flexibility : Molecular dynamics simulations (e.g., GROMACS) model pyrimidine ring puckering effects on receptor binding .

- Metabolite Interference : LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) that may skew in vitro activity .

Validation : Parallel assays (e.g., enzyme inhibition vs. cell viability) differentiate direct target engagement from off-target effects .

Basic: What are the key stability considerations for storing and handling this compound?

Methodological Answer:

- Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation of the methoxy group .

- Moisture Control : Desiccants (silica gel) prevent hydrolysis of the carboxylic acid group .

- pH Stability : Avoid prolonged exposure to strong bases (pH >10), which deprotonate the pyrimidine ring, leading to decomposition .

Advanced: How can computational methods guide the design of novel derivatives with enhanced properties?

Methodological Answer:

- Docking Studies (AutoDock Vina) : Predict binding affinities to target proteins (e.g., kinases), prioritizing derivatives with modified methoxyphenyl or carboxylate groups .

- ADMET Prediction (SwissADME) : Optimizes logP (1.5–3.5) and polar surface area (<140 Ų) for improved bioavailability .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with antibacterial IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.